(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide involves the synthesis of the thiazolo[3,2-b][1,2,4]triazole ring system, followed by the coupling of the resulting intermediate with the appropriate functional groups to form the final compound.
Starting Materials
4-fluoroaniline, 2-bromoacetic acid, thiourea, furan-2-carboxylic acid, ethyl bromide, triethylamine, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, dimethylformamide, dichloromethane, diethyl ether, methanol, sodium hydroxide, hydrochloric acid
Reaction
Step 1: Synthesis of 2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole, a. Dissolve 4-fluoroaniline (1.0 eq) and thiourea (1.2 eq) in methanol and heat the mixture to reflux., b. Add sodium hydroxide (2.0 eq) to the mixture and continue heating for 2 hours., c. Cool the mixture to room temperature and filter the resulting solid., d. Wash the solid with water and dry it under vacuum., e. Dissolve the solid in dichloromethane and add 2-bromoacetic acid (1.2 eq) and triethylamine (1.5 eq)., f. Heat the mixture to reflux for 12 hours., g. Cool the mixture to room temperature and filter the resulting solid., h. Wash the solid with water and dry it under vacuum to obtain the intermediate 2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)acetic acid., Step 2: Synthesis of (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide, a. Dissolve the intermediate 2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)acetic acid (1.0 eq), N-hydroxysuccinimide (1.2 eq), and N,N'-dicyclohexylcarbodiimide (1.2 eq) in dimethylformamide., b. Stir the mixture at room temperature for 1 hour., c. Add furan-2-carboxylic acid (1.2 eq) and triethylamine (1.5 eq) to the mixture and stir at room temperature for 12 hours., d. Filter the resulting solid and wash it with diethyl ether., e. Dissolve the solid in dichloromethane and add ethyl bromide (1.2 eq) and triethylamine (1.5 eq)., f. Heat the mixture to reflux for 12 hours., g. Cool the mixture to room temperature and filter the resulting solid., h. Wash the solid with water and dry it under vacuum to obtain the final compound (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide.
properties
IUPAC Name |
(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18-22-19-24(23-18)15(12-27-19)9-10-21-17(25)8-7-16-2-1-11-26-16/h1-8,11-12H,9-10H2,(H,21,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTRPIKFKFUIFI-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide |
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